

# Functional Comparison of APC/C-p300 Activity in Different Cancer Cell Lines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: APC-300  
Cat. No.: B1578281

[Get Quote](#)

Published: December 14, 2025

## Abstract

The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase p300 are two master regulators of cellular processes that are frequently dysregulated in cancer. The APC/C, an E3 ubiquitin ligase, is critical for cell cycle progression, while p300, a transcriptional co-activator, modulates gene expression through chromatin remodeling and acetylation of non-histone proteins. Recent evidence points to a direct crosstalk between these two complexes, suggesting a coordinated regulation of ubiquitination and transcription in tumorigenesis. This guide provides a functional comparison of APC/C and p300 activity across various cancer cell lines, summarizes key experimental data, and details the methodologies used to assess their functions, offering a resource for researchers and drug development professionals targeting these pathways.

## Introduction to APC/C and p300 Function in Cancer

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase essential for the orderly progression of the cell cycle.<sup>[1][2]</sup> Its primary function is to target key cell cycle regulatory proteins, such as cyclins and securin, for degradation by the 26S proteasome.<sup>[1][3]</sup> The APC/C's activity is directed by two co-activator proteins, Cdc20 and Cdh1, which bind mutually exclusively and recruit specific substrates at different stages of the cell cycle.<sup>[2][4]</sup> In cancer, the APC/C's role is dichotomous: APC/C-Cdc20 is often considered

oncogenic, with Cdc20 being overexpressed in many cancers, while APC/C-Cdh1 typically acts as a tumor suppressor.[1][4][5]

The p300 protein (also known as KAT3B) is a highly conserved transcriptional co-activator with intrinsic histone acetyltransferase (HAT) activity.[6][7] p300 and its close homolog CBP are recruited to chromatin by transcription factors to acetylate histones (e.g., H3K27ac), which relaxes chromatin structure and activates gene transcription.[8] Beyond histones, p300 acetylates numerous non-histone proteins, including p53, thereby modulating their activity and stability.[6][8][9] Similar to APC/C, p300 has a complex role in cancer, with both tumor-suppressive (through loss-of-function mutations) and oncogenic (through overexpression and hyperactivity) functions reported in different cancer types.[8][10]

A functional link between these two complexes has been established, where subunits of the APC/C (APC5 and APC7) can directly interact with and stimulate the acetyltransferase activity of p300.[11][12] This crosstalk provides a mechanism for coordinating cell cycle progression with transcriptional programs essential for cancer cell proliferation and survival.

## Signaling Pathways and Molecular Interactions

The interplay between APC/C and p300 integrates cell cycle control with transcriptional regulation. The APC/C, through its co-activators, targets a host of substrates for degradation to ensure mitotic fidelity. Dysregulation leads to the accumulation of these substrates, promoting genomic instability.[5][13] p300, on the other hand, drives the expression of oncogenes and other factors crucial for tumor growth.[8] The direct stimulation of p300's HAT activity by APC/C subunits suggests that the APC/C may play a non-canonical, ubiquitination-independent role in modulating gene expression.[11]



[Click to download full resolution via product page](#)

Figure 1: APC/C and p300 signaling crosstalk in cancer.

## Comparative Analysis of APC/C and p300 Activity in Cancer

The functional status of the APC/C-p300 axis varies significantly across different cancer types and even between cell lines derived from the same tumor type. This heterogeneity influences cellular phenotypes such as proliferation, genomic stability, and therapeutic response. The following table summarizes reported observations in several major cancer types.

| Cancer Type     | Representative Cell Lines | APC/C Functional Status                                                                                                      | Key APC/C Substrates Overexpressed       | p300 Functional Status                                                                                              | Key p300-mediated Events                                                                                                         |
|-----------------|---------------------------|------------------------------------------------------------------------------------------------------------------------------|------------------------------------------|---------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Colon Cancer    | HCT116, SW48, RKO         | Often exhibits loss of APC/C-Cdh1 activity. <sup>[2]</sup> Some MSI+ lines have mutations in APC/C subunits. <sup>[11]</sup> | Skp2, Plk1, Aurora A. <sup>[13]</sup>    | Frequent loss-of-function mutations in p300/CBP in MSI+ cells, suggesting a tumor suppressor role. <sup>[10]</sup>  | Inactivation of p300/CBP may bypass DNA damage response pathways, conferring a survival advantage. <sup>[10]</sup>               |
| Prostate Cancer | LNCaP, PC-3               | Overexpression of the APC/C inhibitor Emi1 is common. <sup>[13]</sup>                                                        | Securin, Skp2, Aurora A. <sup>[13]</sup> | Overexpressed and essential for Androgen Receptor (AR) transcriptional activity. <sup>[14]</sup><br><sup>[15]</sup> | Drives oncogenic transcription by mediating H2B and H3K27 acetylation at AR-regulated enhancers. <sup>[14]</sup> <sup>[15]</sup> |

|                   |                   |                                                                     |                        |                                                                                         |                                                                                                                           |                                                                                                                                            |
|-------------------|-------------------|---------------------------------------------------------------------|------------------------|-----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Breast Cancer     | MCF-7, MDA-MB-231 | [5] Loss of APC7 expression reported in ductal carcinomas. [11]     | Cyclin B, Securin.[13] | High Cdc20 expression is correlated with malignancy.                                    | Often overexpressed; high expression linked to aggressive phenotypes. [9] p300 inhibition can suppress proliferation. [8] | Acetylation enhances Estrogen Receptor (ER) signaling pathways.[4] p300-mediated FOXO3 acetylation can affect sensitivity to lapatinib.[9] |
|                   |                   |                                                                     |                        | Not specified                                                                           | p300 promotes proliferation, migration, and invasion (EMT).[16] CBP mutations have been identified.[17]                   | Upregulation correlates with decreased epithelial markers and increased mesenchymal markers.[16]                                           |
| Leukemia/Lymphoma | Jurkat, K562      | APC/C-Cdh1 can regulate PD-L1 levels, impacting immune response.[2] | Not specified          | APC/C inhibitors show pre-clinical promise by inducing mitotic arrest and apoptosis.[1] | Overexpression/activity drives proliferation and survival. [18]                                                           | Promotes expression of ribosomal genes and global protein synthesis in AML.[8]                                                             |

## Key Experimental Protocols

Assessing the functional activity of APC/C and p300 requires specific biochemical and cell-based assays. Below are detailed protocols for cornerstone experiments.

## In Vitro APC/C Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in vitro to measure the E3 ligase activity of APC/C towards a specific substrate.

### Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Workflow for an in vitro APC/C ubiquitination assay.

### Methodology:

- Protein Purification: Express and purify recombinant human proteins: E1 (UBA1), E2s (e.g., UbcH10 and Ube2S), APC/C, co-activators (Cdc20/Cdh1), and the substrate of interest (e.g., an N-terminal fragment of Cyclin B).[3][19] The substrate is often fluorescently labeled for easy detection.[3][19]
- Reaction Setup: In a reaction buffer containing Mg<sup>2+</sup>-ATP, combine the purified E1, E2, ubiquitin, APC/C, and a specific co-activator.
- Initiation and Incubation: Initiate the reaction by adding the fluorescently labeled substrate. Incubate the mixture at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Quenching: Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling.
- Analysis: Separate the reaction products by SDS-PAGE.
- Detection and Quantification: Scan the gel using a fluorescence imager. The appearance of higher molecular weight species of the substrate corresponds to the addition of ubiquitin chains. The rate of formation of these species is a measure of APC/C activity.[3]

## p300 Histone Acetyltransferase (HAT) Assay

This assay measures the ability of p300 to transfer an acetyl group from Acetyl-CoA to a histone peptide substrate. Fluorometric kits are widely used for inhibitor screening.

### Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Figure 3: Workflow for a fluorometric p300 HAT assay.

### Methodology:

- Reagent Preparation: Prepare solutions of p300 enzyme, test inhibitors (dissolved in a suitable solvent like DMSO), H3 peptide substrate, and Acetyl-CoA in p300 assay buffer.[20]
- Inhibitor Pre-incubation: In a 96-well plate, add the p300 enzyme to wells containing either the test inhibitor or a vehicle control. Allow to pre-incubate for approximately 10 minutes at 30°C.
- Reaction Initiation: Start the HAT reaction by adding a mixture of the H3 peptide and Acetyl-CoA to all wells.
- Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C. During this time, p300 acetylates the H3 peptide, releasing Coenzyme A with a free thiol group (CoA-SH).
- Signal Development: Add a thiol-detecting probe to each well. This probe reacts with the CoA-SH to generate a fluorescent product. Incubate at room temperature for 15 minutes.[20]
- Measurement: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 392/482 nm). The fluorescence intensity is directly proportional to the p300 HAT activity.[20]

## Conclusion and Future Directions

The APC/C and p300 are central regulators of cell fate whose activities are intricately linked and frequently co-opted in cancer. While APC/C-Cdc20 and p300 often exhibit oncogenic activity through the stabilization of mitotic regulators and activation of growth-promoting genes, APC/C-Cdh1 and, in some contexts, p300 itself can function as tumor suppressors. This functional duality underscores the complexity of targeting these pathways for cancer therapy.

The development of specific inhibitors for APC/C co-activators and the catalytic HAT domain of p300 has shown significant pre-clinical promise.[1][8] Understanding the specific dependencies of different cancer cell lines on the APC/C-p300 axis is critical for identifying patient populations most likely to respond to these targeted therapies. Future research should focus on elucidating the full spectrum of non-canonical APC/C functions, such as its role in transcriptional regulation, and on developing combination therapies that exploit the vulnerabilities created by dysregulated ubiquitination and acetylation pathways in cancer cells.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 2. APC/C ubiquitin ligase: functions and mechanisms in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Anaphase Promoting Complex activation, inhibition and substrates in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Anaphase Promoting Complex activation, inhibition and substrates in cancer development and progression | Aging [aging-us.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 9. Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Roles for the coactivators CBP and p300 and the APC/C E3 ubiquitin ligase in E1A-dependent cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oncogenic Regulators and Substrates of the Anaphase Promoting Complex/Cyclosome Are Frequently Overexpressed in Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer. | Broad Institute [broadinstitute.org]
- 15. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]
- 17. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 18. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring APC/C-Dependent Ubiquitylation In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 20. assaygenie.com [assaygenie.com]
- To cite this document: BenchChem. [Functional Comparison of APC/C-p300 Activity in Different Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578281#functional-comparison-of-apc-c-p300-activity-in-different-cancer-cell-lines]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)